molecular formula C11H13NO2S2 B2525345 (1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797286-83-9

(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No. B2525345
CAS RN: 1797286-83-9
M. Wt: 255.35
InChI Key: AKLVOBKJHDBJQS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C11H13NO2S2 . The exact mass is 255.03877100 and the monoisotopic mass is also 255.03877100 .


Physical And Chemical Properties Analysis

This compound has a complexity of 399, a rotatable bond count of 2, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 4 . The topological polar surface area is 74, and it has a heavy atom count of 16 . The compound is canonicalized .

Mechanism of Action

Target of Action

The primary targets of 8-(thiophene-2-sulfonyl)-8-azabicyclo[32Thiophene derivatives are known to exhibit a variety of biological effects, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, the targets could be related to these biological pathways.

Mode of Action

The exact mode of action of 8-(thiophene-2-sulfonyl)-8-azabicyclo[32Thiophene derivatives are known to interact with various biological targets to exert their effects . The specific interactions would depend on the exact structure of the derivative and the target molecule.

Biochemical Pathways

The biochemical pathways affected by 8-(thiophene-2-sulfonyl)-8-azabicyclo[32Given the known biological activities of thiophene derivatives, it can be inferred that the compound may affect pathways related to inflammation, microbial growth, hypertension, and atherosclerosis .

Result of Action

The molecular and cellular effects of 8-(thiophene-2-sulfonyl)-8-azabicyclo[32Based on the known biological activities of thiophene derivatives, it can be inferred that the compound may have effects at the molecular and cellular level that contribute to its anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Advantages and Limitations for Lab Experiments

(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several advantages for lab experiments. It is easy to synthesize and handle, and it has been shown to improve the efficiency and selectivity of chemical reactions. However, this compound has some limitations, including its sensitivity to air and moisture. It should be stored under inert atmosphere to prevent degradation.

Future Directions

(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has several potential future directions in chemical research. It can be used in the synthesis of new bioactive compounds, including drugs and materials. This compound can also be modified to improve its properties and selectivity in chemical reactions. Furthermore, this compound can be used in the development of new catalysts for various chemical reactions.
Conclusion:
This compound is a useful compound in chemical research due to its unique structure and properties. It has been used as a ligand in various chemical reactions and has shown to improve the efficiency and selectivity of these reactions. This compound has several potential future directions in chemical research, including the synthesis of new bioactive compounds and the development of new catalysts.

Synthesis Methods

(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-mercaptobenzoic acid with 1,5-dibromopentane in the presence of triethylamine. The resulting product is then treated with sodium hydride to obtain this compound. Another method involves the reaction of 2-mercaptobenzoic acid with 1,5-dichloropentane in the presence of potassium carbonate. The resulting product is then treated with sodium hydride to obtain this compound.

Scientific Research Applications

(1R,5S)-8-(thiophen-2-ylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has been used as a ligand in various chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a widely used reaction in click chemistry. This compound has also been used in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling. This compound has been shown to improve the reaction efficiency and selectivity in these reactions.

properties

IUPAC Name

8-thiophen-2-ylsulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S2/c13-16(14,11-5-2-8-15-11)12-9-3-1-4-10(12)7-6-9/h1-3,5,8-10H,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLVOBKJHDBJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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